Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate
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Description
“Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate” contains a total of 38 atoms; 19 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
“Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate” is a colorless or off white to yellow to yellow-brown solid or liquid .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Desymmetrization Process
The desymmetrization process starting from achiral tropinone derivatives is another application . This process is used to achieve stereochemical control in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold .
Biological Activities
Tropane alkaloids, which contain the 8-azabicyclo[3.2.1]octane core, display a wide array of interesting biological activities . They have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
Development of Efficient Methodologies
Research focused on the development of efficient methodologies for the stereocontrolled synthesis of tropanes or related scaffolds has become an area of increasing interest in both academia and industry .
Phenylselenyl Induced Cyclization
Upon treatment with phenylselenyl bromide, certain compounds can be converted to bridged nitrone salts via phenylselenyl induced cyclization, in a stereo- and regioselective manner .
properties
IUPAC Name |
benzyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-9-14-7-8-15(10-12)17(14)16(18)19-11-13-5-3-2-4-6-13/h2-6,14-15H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXQMBRAJZBHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate |
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